molecular formula C14H22Cl2N2 B1383157 2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride CAS No. 1956323-97-9

2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride

Cat. No. B1383157
M. Wt: 289.2 g/mol
InChI Key: DMMZXRNKJANUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride (also known as 2-BOC-OH) is a synthetic compound that has been used in a variety of scientific applications. It is a white crystalline powder with a melting point of 159-160 °C. It is soluble in water, methanol, and ethanol, and is insoluble in most organic solvents. 2-BOC-OH has been used for a wide range of purposes, including synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

Catalytic Applications

  • Asymmetric Catalytic Ethylation : Research by Wilken et al. (1997) explored the use of tetradental bis-β-amino alcohols, based on the octahydro-cyclopenta[b]pyrrole system, for asymmetric catalytic ethylation of benzaldehyde. These ligands, derived from industrial waste, showed high effectiveness even in low concentrations, achieving up to 100% enantioselectivities (Wilken et al., 1997).

Chemical Synthesis and Transformations

  • Synthesis of Enantiopure Derivatives : Pedrosa et al. (2002) demonstrated a novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrrole derivatives. This was achieved through a stereospecific intramolecular [3 + 2] dipolar cycloaddition, leading to a single diastereoisomer (Pedrosa et al., 2002).
  • Transformation in Experimental Antiulcer Drugs : Bell et al. (1977) reported transformations of cyclopenta[c]pyrrole-4-carbonitrile in experimental antiulcer drugs. They observed various chemical reactions leading to different compounds under specific conditions, showing the versatility of cyclopenta[c]pyrroles (Bell et al., 1977).

Pharmaceutical Applications

  • Structural Analysis for Medicinal Importance : Ganapathy et al. (2015) conducted a structural analysis of a compound similar to 2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride, highlighting its potential in medicinal applications. The study focused on X-ray crystallography to understand its structural properties (Ganapathy et al., 2015).

Material Science

  • Development of Advanced Materials : Trofimov et al. (2010) discussed the synthesis of pyrrolyl- and indolylbicyclooctadienes, emphasizing their potential as pharmaceutical candidates and precursors for advanced materials. This highlights the application of related compounds in the development of new materials (Trofimov et al., 2010).

properties

IUPAC Name

2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11;;/h1-5,12-14H,6-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMZXRNKJANUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride
Reactant of Route 6
2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride

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